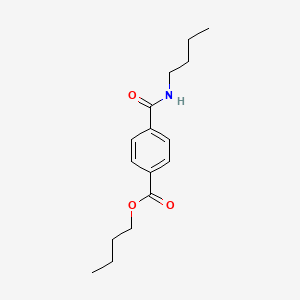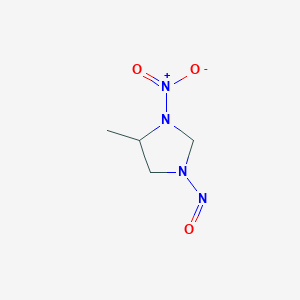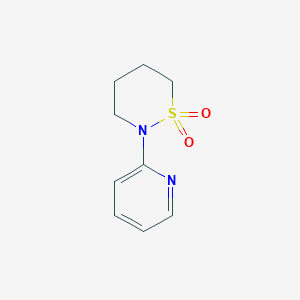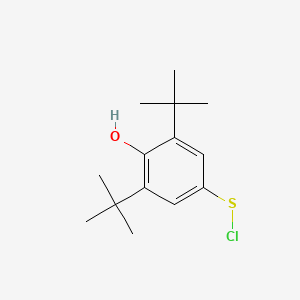
Butyl 4-(butylcarbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(butylcarbamoyl)benzoate is an organic compound belonging to the class of benzoates It is characterized by a benzoic acid ester functional group, where the hydrogen atom of the carboxyl group is replaced by a butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-(butylcarbamoyl)benzoate typically involves the esterification of 4-(butylcarbamoyl)benzoic acid with butanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts is carefully controlled to maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated benzoates.
Aplicaciones Científicas De Investigación
Butyl 4-(butylcarbamoyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of Butyl 4-(butylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release butylcarbamoylbenzoic acid, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets are subject to ongoing research.
Comparación Con Compuestos Similares
Butyl benzoate: Similar ester structure but lacks the carbamoyl group.
Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a carbamoyl group.
Butyl 4-aminobenzoate: Contains an amino group instead of a carbamoyl group.
Uniqueness: Butyl 4-(butylcarbamoyl)benzoate is unique due to the presence of both butyl and carbamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Propiedades
Número CAS |
91485-70-0 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
butyl 4-(butylcarbamoyl)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-3-5-11-17-15(18)13-7-9-14(10-8-13)16(19)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,18) |
Clave InChI |
INATYCRKQTZIIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC=C(C=C1)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)



![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)


![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)

![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
